molecular formula C12H13NO B13395501 1-Benzyl-1,6-dihydro-3-pyridinol

1-Benzyl-1,6-dihydro-3-pyridinol

Cat. No.: B13395501
M. Wt: 187.24 g/mol
InChI Key: IAHKLXMBKSNBOM-UHFFFAOYSA-N
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Description

1-Benzyl-1,6-dihydro-3-pyridinol is a heterocyclic compound that features a pyridine ring with a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1,6-dihydro-3-pyridinol can be synthesized through several methods. One common approach involves the reduction of 1-benzyl-3-pyridone using a suitable reducing agent such as sodium borohydride. The reaction typically takes place in an alcoholic solvent under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,6-dihydro-3-pyridinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-benzyl-3-pyridone using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of 1-benzyl-3-pyridone to this compound using sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under basic conditions.

Major Products:

    Oxidation: 1-Benzyl-3-pyridone.

    Reduction: this compound.

    Substitution: Derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

1-Benzyl-1,6-dihydro-3-pyridinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,6-dihydro-3-pyridinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1-benzyl-2H-pyridin-5-ol

InChI

InChI=1S/C12H13NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-7,10,14H,8-9H2

InChI Key

IAHKLXMBKSNBOM-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=CN1CC2=CC=CC=C2)O

Origin of Product

United States

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